3,5-dimethoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide
Overview
Description
3,5-Dimethoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. It features a benzothiazole ring, which is known for its diverse biological activities. The compound’s structure includes methoxy groups at positions 3 and 5 on the benzamide ring and an additional methoxy group on the benzothiazole ring.
Mechanism of Action
Target of Action
It has been found to show potent activities againstHeLa and A549 cell lines , suggesting that it may target proteins or pathways involved in the proliferation of these cells.
Mode of Action
Similar compounds have been found to induceS phase arrest , up-regulate pro-apoptotic proteins , down-regulate anti-apoptotic proteins , and activate caspase-3 , leading to mitochondrial dysfunction and cell apoptosis .
Biochemical Pathways
The compound likely affects the cell cycle and apoptosis pathways . By inducing S phase arrest, it disrupts normal cell cycle progression . The up-regulation of pro-apoptotic proteins and down-regulation of anti-apoptotic proteins suggest that it may also influence the balance of pro- and anti-apoptotic factors in the Bcl-2 family , a key regulator of the intrinsic apoptosis pathway .
Pharmacokinetics
Its potent activities against hela and a549 cell lines suggest that it may have sufficient bioavailability to exert its effects
Result of Action
The compound’s action results in the inhibition of cell proliferation and the induction of apoptosis in cancer cells . This is evidenced by its potent activities against HeLa and A549 cell lines .
Action Environment
The compound’s action, efficacy, and stability may be influenced by environmental factors such as pH. For instance, the absorption maximum of a related compound was found to shift depending on the pH and cell density
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dimethoxybenzoic acid and 4-methoxy-1,3-benzothiazol-2-amine.
Amide Bond Formation: The carboxylic acid group of 3,5-dimethoxybenzoic acid is activated using a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine. The activated acid reacts with 4-methoxy-1,3-benzothiazol-2-amine to form the desired amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale equipment for synthesis and purification.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding hydroxyl groups.
Reduction: The amide bond can be reduced to form an amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.
Substitution: Nucleophiles such as thiols, amines, or halides can be used in the presence of a suitable catalyst or under basic conditions.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamide derivatives with various functional groups.
Scientific Research Applications
3,5-Dimethoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other bioactive compounds.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Diamino-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide
- 1-(4-Hydroxy-3-methoxyphenyl)methanediol
Uniqueness
3,5-Dimethoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide is unique due to its specific substitution pattern on the benzamide and benzothiazole rings. This unique structure contributes to its distinct chemical and biological properties, differentiating it from other similar compounds.
Properties
IUPAC Name |
3,5-dimethoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S/c1-21-11-7-10(8-12(9-11)22-2)16(20)19-17-18-15-13(23-3)5-4-6-14(15)24-17/h4-9H,1-3H3,(H,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBRNXVCOMPVCIX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC(=CC(=C3)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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